molecular formula C16H14O7 B12498934 Blumeatin C; Taxifolin 7-methyl ether

Blumeatin C; Taxifolin 7-methyl ether

Cat. No.: B12498934
M. Wt: 318.28 g/mol
InChI Key: MRPJBTFHICBFNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Blumeatin C can be synthesized through the methylation of taxifolin. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of Blumeatin C involves the extraction of taxifolin from natural sources followed by its methylation. The extraction process includes solvent extraction, purification, and crystallization. The methylation step is similar to the laboratory synthesis but scaled up to industrial levels .

Chemical Reactions Analysis

Types of Reactions

Blumeatin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Blumeatin C has a wide range of scientific research applications:

Mechanism of Action

Blumeatin C exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Blumeatin C is similar to other flavonoids such as:

    Taxifolin: The parent compound of Blumeatin C, known for its antioxidant and anti-inflammatory properties.

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory activities.

    Luteolin: Known for its anti-cancer and neuroprotective effects.

Blumeatin C is unique due to its methylation, which enhances its stability and bioavailability compared to its parent compound, taxifolin .

Biological Activity

Blumeatin C, also known as Taxifolin 7-methyl ether, is a flavonoid derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of Blumeatin C, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

Blumeatin C is synthesized through the methylation of taxifolin, typically using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate. The reaction is conducted in organic solvents at elevated temperatures. The molecular structure of Blumeatin C includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity
Blumeatin C exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It acts through various pathways:

  • Free Radical Scavenging: It effectively neutralizes reactive oxygen species (ROS) such as hydroxyl radicals (OH\cdot OH), DPPH radicals, and ABTS radicals .
  • Metal Ion Chelation: Blumeatin C can bind transition metal ions, reducing their pro-oxidative potential .

Anti-inflammatory Activity
The compound inhibits the production of pro-inflammatory cytokines and enzymes:

  • Cytokine Inhibition: It reduces levels of TNF-α, IL-6, and COX-2 in various cell lines .
  • NF-κB Pathway Modulation: Blumeatin C downregulates NF-κB activation, a key regulator in inflammatory responses .

Antimicrobial Activity
Blumeatin C shows activity against various pathogens by disrupting microbial cell membranes and inhibiting growth. This property is particularly relevant in developing natural antimicrobial agents.

Antioxidant Potential

A study comparing the antioxidant activities of different flavonoids found that Blumeatin C has a higher radical scavenging capacity than some other flavonoids like tamarixetin. Its structure contributes to this enhanced activity due to non-planarity and specific torsion angles that favor radical scavenging .

Anti-cancer Properties

Research indicates that extracts from Blumea balsamifera, which contains Blumeatin C, inhibit the growth of various cancer cell lines:

  • Hepatocellular Carcinoma: Methanolic extracts showed significant inhibition of rat and human hepatocellular carcinoma cells .
  • Breast and Cervical Cancer: In vitro studies demonstrated cytotoxic effects on MCF-7 (breast) and HeLa (cervical) cancer cells, suggesting potential therapeutic applications .

Anti-inflammatory Effects

In animal models, Blumeatin C reduced inflammation markers in conditions such as xylene-induced auricular swelling. It also enhanced superoxide dismutase activity in serum, indicating its role in modulating oxidative stress during inflammation .

Comparative Biological Activity Table

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging; metal ion chelation
Anti-inflammatoryCytokine inhibition; NF-κB pathway modulation
AntimicrobialDisruption of microbial membranes
Anti-cancerInhibition of cancer cell proliferation

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBTFHICBFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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